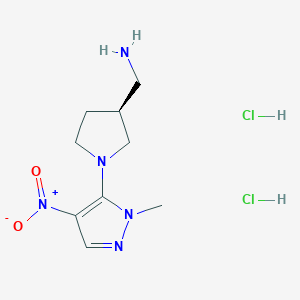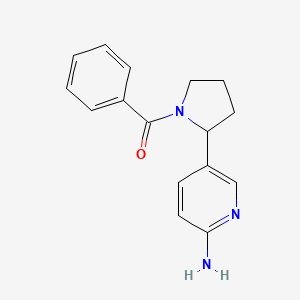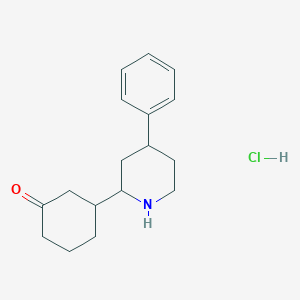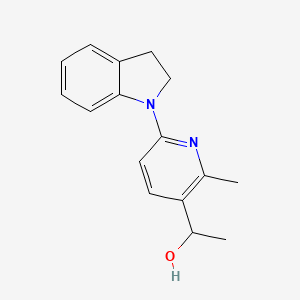
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone is a versatile chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone typically involves the reaction of 5-methyl-isoxazole-4-carboxylic acid with 4-(2-chloro-4-nitrophenyl)piperidine . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The synthetic route can be depicted as follows:
Step 1: Preparation of 5-methyl-isoxazole-4-carboxylic acid.
Step 2: Reaction with 4-(2-chloro-4-nitrophenyl)piperidine to form the intermediate.
Step 3: Further reaction and purification to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anti-influenza agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist of nucleoprotein accumulation in the nucleus, thereby inhibiting viral replication . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone
- Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone
Uniqueness
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity. This uniqueness makes it particularly valuable in targeted applications, such as antiviral research and pharmaceutical development.
Eigenschaften
Molekularformel |
C13H19N3O3 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
morpholin-4-yl-(3-piperidin-2-yl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C13H19N3O3/c17-13(16-5-7-18-8-6-16)10-9-19-15-12(10)11-3-1-2-4-14-11/h9,11,14H,1-8H2 |
InChI-Schlüssel |
PZRVGDVJYXTRKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=NOC=C2C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


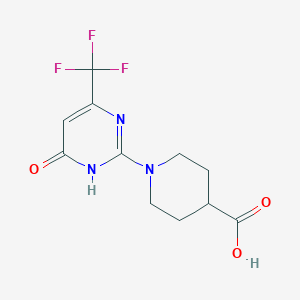
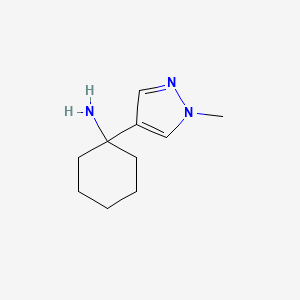
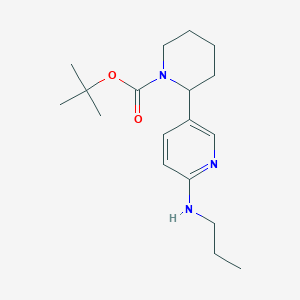
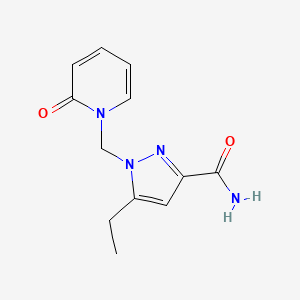
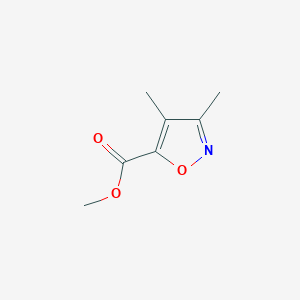
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
